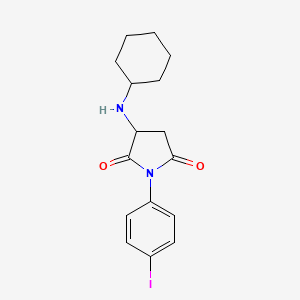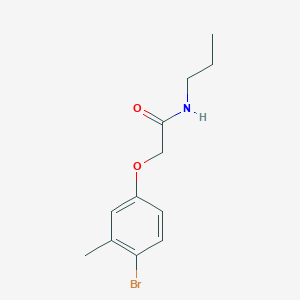![molecular formula C21H21ClN4O B4937464 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential application in drug development.
Mécanisme D'action
The mechanism of action of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine involves its binding to the active site of the target enzyme or receptor. This results in the inhibition of the enzyme or receptor activity, which leads to a decrease in the levels of the neurotransmitters associated with the disorder. For example, the inhibition of MAO activity leads to an increase in the levels of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are associated with the treatment of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine are dependent on the target enzyme or receptor. For example, the inhibition of dopamine receptors leads to a decrease in the levels of dopamine, which is associated with the treatment of schizophrenia. The inhibition of MAO activity leads to an increase in the levels of monoamine neurotransmitters, which are associated with the treatment of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine in lab experiments include its potent inhibitory activity against various enzymes and receptors, its potential application in drug development, and its availability in the market. However, the limitations include its high cost, potential toxicity, and the need for further studies to determine its safety and efficacy.
Orientations Futures
The future directions for the research on 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine include the identification of new target enzymes and receptors, the optimization of its chemical structure to improve its potency and selectivity, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, the development of new synthetic routes and the exploration of its potential application in other therapeutic areas, such as cancer and infectious diseases, are also areas of interest.
Conclusion:
In conclusion, 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in drug development. Its potent inhibitory activity against various enzymes and receptors, including the MAO enzyme, dopamine receptor, and serotonin receptor, makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, further studies are needed to determine its safety and efficacy, and to optimize its chemical structure for improved potency and selectivity.
Méthodes De Synthèse
The synthesis of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine involves the reaction of 4-chlorobenzylamine, 3-(4-chlorophenoxy)benzaldehyde, and 2-chloro-6-(trichloromethyl)pyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution reaction, which results in the formation of the desired product.
Applications De Recherche Scientifique
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential application in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including the monoamine oxidase (MAO) enzyme, dopamine receptor, and serotonin receptor. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
2-[4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-5-7-19(8-6-18)27-20-4-1-3-17(15-20)16-25-11-13-26(14-12-25)21-23-9-2-10-24-21/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGBRVPXHREWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[3-(4-Chlorophenoxy)phenyl]methyl]piperazin-1-yl]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B4937426.png)
![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)
![3-{2-[2-(allyloxy)-5-bromophenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4937452.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B4937477.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)
![4-[(4-ethoxyphenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4937493.png)
![4-methoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4937497.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4937509.png)